Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate
Description
Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate is a pyrimidine derivative characterized by a bromo substituent at position 5, a hydroxyl group at position 4, and a methyl thioacetate moiety at position 2.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(5-bromo-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3S/c1-13-5(11)3-14-7-9-2-4(8)6(12)10-7/h2H,3H2,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGRHIUDLDQHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=C(C(=O)N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate typically involves the reaction of 5-bromo-4-hydroxypyrimidine-2-thiol with methyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Antiviral Activity
Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate has been investigated for its potential antiviral properties, particularly as a precursor in the synthesis of antiviral drugs. For instance, it is utilized in the synthesis of rilpivirine, an antiretroviral medication used to treat HIV. The synthetic route involves several steps where this compound serves as a critical intermediate, enhancing the efficiency and yield of the final product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for their survival .
Pesticide Development
This compound has been explored as a potential pesticide or herbicide. Its structure allows it to interact with specific biological pathways in pests, leading to their inhibition or death. Studies have demonstrated that derivatives of this compound can effectively control pest populations while minimizing harm to beneficial insects .
Synthesis of Other Compounds
This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For example, it has been used in the synthesis of pyrimidine derivatives that possess various biological activities, including anti-inflammatory and anticancer properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Features
The compound’s pyrimidine core and substituent arrangement are compared to analogues in the evidence:
*Calculated based on molecular formula.
Key Observations :
- Halogen Influence: The bromo group in the target compound increases molecular weight compared to non-halogenated analogues (e.g., compound in ). Bromine’s electronegativity may enhance halogen bonding in biological systems.
- Ester Variants : The methyl thioacetate group (target) vs. ethyl () affects lipophilicity and metabolic stability.
Physicochemical Properties
Limited data are available for direct comparisons:
- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to analogues with non-polar substituents (e.g., thietanyloxy in ).
Reactivity and Stability
- Nucleophilic Substitution : The bromo group at position 5 in the target is susceptible to displacement, unlike the fluorine in , which is less reactive.
- Thioester Reactivity : The methyl thioacetate group may undergo hydrolysis or transesterification, similar to ethyl variants in , but with slower kinetics due to smaller alkyl chains.
Biological Activity
Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxypyrimidine moiety that may influence its interaction with biological targets.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-4-hydroxypyrimidine-2-thiol with methyl bromoacetate. This reaction is commonly facilitated by bases such as potassium carbonate or sodium hydroxide, which promote nucleophilic substitution reactions. The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating the function of these enzymes. This mechanism suggests potential applications in therapeutic contexts, particularly in cancer and inflammation pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound may inhibit cell proliferation in various cancer cell lines through the modulation of key signaling pathways involved in tumor growth and metastasis. In vitro assays have demonstrated significant cytotoxic effects against specific cancer types, warranting further investigation into its efficacy as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that the compound exhibits inhibitory effects against certain bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound has also been studied for its ability to inhibit specific enzymes associated with disease processes. For example, it has been shown to inhibit enzymes involved in inflammatory pathways, suggesting a role in anti-inflammatory therapies. The following table summarizes some key findings related to enzyme inhibition:
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Biological Relevance |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 25 | Involved in inflammation |
| Protein Kinase | Non-competitive | 15 | Regulates cell proliferation |
| DNA Polymerase | Mixed | 30 | Critical for DNA replication |
Study 1: Anticancer Activity in Cell Lines
A study conducted on various human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to assess cytotoxicity and found an IC50 value of approximately 20 µM for breast cancer cells, indicating potent anticancer activity.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, suggesting promising antimicrobial potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of pyrimidine derivatives followed by thioether formation using methyl thioacetate under basic conditions (e.g., K₂CO₃ in DMF) is a common route. Microwave-assisted synthesis (e.g., 80°C, 30 min) can improve reaction efficiency, as seen in analogous triazole-thioacetate systems . Characterization involves HPLC for purity, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. The SHELX program suite (SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement. Key parameters include R-factor convergence (< 0.05) and validation via CCDC deposition .
Q. What spectroscopic techniques are critical for characterizing the compound’s purity and functional groups?
- Methodological Answer :
- FT-IR : Confirms S–C=O (1690–1710 cm⁻¹), C–Br (550–650 cm⁻¹), and O–H (3200–3500 cm⁻¹) stretches.
- NMR : ¹H NMR resolves pyrimidine protons (δ 8.2–8.5 ppm) and methyl ester (δ 3.7–3.9 ppm). ¹³C NMR identifies the thioacetate carbonyl (δ 170–175 ppm) .
- LC-MS : Quantifies purity (>95%) and detects bromine isotopic patterns (M+2 peak).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate intermediates.
- Catalysis : Addition of KI or phase-transfer catalysts (e.g., TBAB) accelerates bromide displacement .
- Microwave Irradiation : Reduces reaction time from 24h to 30 min, achieving yields up to 80% compared to conventional heating (45–60%) .
- Workup : Acidic quenching (pH 2–3) minimizes ester hydrolysis.
Q. What mechanistic insights explain the bromination regioselectivity at the pyrimidine C5 position?
- Methodological Answer : Bromination follows electrophilic aromatic substitution (EAS). The hydroxyl group at C4 acts as an electron-donating group (EDG), directing electrophiles to the C5 position. Computational studies (DFT) show lower activation energy for C5 bromination (ΔG‡ ≈ 25 kcal/mol) compared to C2 or C6 . Experimental validation via ¹H-¹⁵N HMBC NMR confirms nitrogen lone-pair orientation influencing reactivity.
Q. How does structural modification (e.g., substituent variation) impact biological activity in related thioacetate derivatives?
- Methodological Answer :
- Case Study : In 2-((5-(2-bromophenyl)-4-R-triazol-3-yl)thio)acetates, replacing R = methyl with ethyl or phenyl reduces actoprotective activity from 8.27% to <2%. Steric hindrance and lipophilicity (logP) correlate with efficacy .
- Table :
| Substituent (R) | Actoprotective Activity (%) | logP |
|---|---|---|
| Methyl | 8.27 | 1.2 |
| Ethyl | 1.89 | 1.8 |
| Phenyl | 0.45 | 2.5 |
Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set evaluates frontier molecular orbitals (HOMO/LUMO). High HOMO density at the sulfur atom predicts nucleophilic reactivity (e.g., alkylation).
- Molecular Dynamics : Simulates solvation effects in DMSO, showing preferential protonation at the pyrimidine N1 position .
Q. How can solubility challenges in pharmacological assays be addressed for this compound?
- Methodological Answer :
- Salt Formation : Converting the free hydroxyl group to a sodium salt improves aqueous solubility (e.g., 5 mg/mL → 20 mg/mL in PBS).
- Prodrug Strategy : Ester hydrolysis to the carboxylic acid derivative under physiological pH enhances bioavailability .
Contradictions and Resolutions
- Yield Discrepancies : Early synthetic routes reported 4–21% yields, while microwave-assisted methods achieve 45–80% . Resolution lies in optimizing energy input and solvent polarity.
- Biological Activity : Methyl substituents show higher activity than bulkier groups, contradicting assumptions about lipophilicity-driven efficacy. This highlights the need for 3D-QSAR modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
